N'-[4-(Dimethylamino)phenyl]-N-hydroxy-N-phenylthiourea
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Overview
Description
N’-[4-(Dimethylamino)phenyl]-N-hydroxy-N-phenylthiourea is an organic compound that features a thiourea group substituted with a dimethylamino phenyl group and a hydroxy phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(Dimethylamino)phenyl]-N-hydroxy-N-phenylthiourea typically involves the reaction of 4-(dimethylamino)aniline with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea derivative. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(Dimethylamino)phenyl]-N-hydroxy-N-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N’-[4-(Dimethylamino)phenyl]-N-hydroxy-N-phenylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N’-[4-(Dimethylamino)phenyl]-N-hydroxy-N-phenylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular proteins, affecting various signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-aminobenzaldehyde
- N,N-Dimethyl-4-aminobenzene
- N,N-Dimethyl-4-aminophenol
Uniqueness
N’-[4-(Dimethylamino)phenyl]-N-hydroxy-N-phenylthiourea is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
62592-95-4 |
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Molecular Formula |
C15H17N3OS |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-1-hydroxy-1-phenylthiourea |
InChI |
InChI=1S/C15H17N3OS/c1-17(2)13-10-8-12(9-11-13)16-15(20)18(19)14-6-4-3-5-7-14/h3-11,19H,1-2H3,(H,16,20) |
InChI Key |
BWXKVJYQXOONAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)N(C2=CC=CC=C2)O |
Origin of Product |
United States |
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